6-Bromo-9-phenyl-9H-pyrido[2,3-b]indole
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-9-phenylpyrido[2,3-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2/c18-12-8-9-16-15(11-12)14-7-4-10-19-17(14)20(16)13-5-2-1-3-6-13/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHPPLCHNJQVKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)C4=C2N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 6 Bromo 9 Phenyl 9h Pyrido 2,3 B Indole
Retrosynthetic Analysis of the 6-Bromo-9-phenyl-9H-pyrido[2,3-b]indole Core
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps to identify potential synthetic routes and key bond-forming reactions.
Strategic Disconnections and Potential Synthetic Precursors
For the target molecule, this compound, several logical disconnections can be proposed to reveal potential precursors. The core structure is a fusion of an indole (B1671886) and a pyridine (B92270) ring.
Disconnection 1 (C4-C4a bond and N5-C5a bond): This approach involves constructing the pyridine ring onto a pre-existing indole framework. This is a common strategy in carboline synthesis. nih.gov This disconnection would lead to a 2-amino-5-bromoindole derivative and a three-carbon component that can form the pyridine ring.
Disconnection 2 (N9-Phenyl bond and C4a-N5 bond): This strategy focuses on forming the indole ring and attaching the N-phenyl group in separate steps. A key disconnection can be made at the N9-phenyl bond via a nucleophilic substitution or a cross-coupling reaction. The pyridine ring can be formed by cyclizing a substituted aminopyridine.
Disconnection 3 (C9a-N1 bond and C5a-C6 bond): This approach builds the central pyrrole (B145914) ring. This could involve strategies like the Fischer indole synthesis. For our target, this would require a hydrazine (B178648) derivative, specifically 1-(5-bromopyridin-2-yl)-1-phenylhydrazine, and a suitable ketone or aldehyde precursor.
Based on these disconnections, several potential precursors can be identified:
5-Bromo-1H-indol-2-amine
2-Amino-5-bromopyridine
Brominated tryptophan derivatives nih.gov
2-Iodo-N-tosylanilines nih.gov
2-Haloanilines and functionalized pyridines ljmu.ac.uk
Identification of Key Bond-Forming Reactions
The construction of the this compound core relies on several powerful bond-forming reactions. The choice of reaction often depends on the chosen retrosynthetic route and the availability of precursors.
Fischer Indole Synthesis: A classic method for forming the indole ring, which involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.
Pictet-Spengler Reaction: This reaction forms a tetrahydro-β-carboline from a tryptamine (B22526) and an aldehyde, which can then be oxidized to the aromatic α-carboline. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions: These are central to modern synthetic organic chemistry. Reactions like the Suzuki, Heck, and Buchwald-Hartwig amination are instrumental. For instance, a Pd-catalyzed amidation/cyclization can be used to construct the pyrido[2,3-b]indole core. rsc.org Similarly, the N-phenyl group can be introduced via a Buchwald-Hartwig coupling.
Annulation Reactions: These reactions involve the formation of a new ring onto an existing system. Strategies include the annulation of a pyridine ring onto an indole derivative or vice-versa. nih.govnih.gov
Nucleophilic Aromatic Substitution (SNAr): An intramolecular SNAr reaction can be a key step in the final cyclization to form the carboline ring system, particularly if an activated halopyridine is used as a precursor. ljmu.ac.uk
Contemporary Approaches to Pyrido[2,3-b]indole Ring System Construction
Modern synthetic methods often employ cascade reactions and advanced catalytic systems to improve efficiency, yield, and atom economy.
Cascade Reactions and Annulation Strategies
Cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer an elegant and efficient pathway to complex molecules like pyrido[2,3-b]indoles. Annulation strategies focus on building the fused ring system step-by-step or in a concerted fashion. These methods often rely on transition-metal catalysis or acid promotion to construct the heterocyclic core. researchgate.netacs.org
Palladium catalysis is a cornerstone for the synthesis of indole and carboline frameworks. nih.govrsc.orgacs.orgkoreascience.kr These methods often involve the intramolecular cyclization of suitably functionalized precursors. A common approach is the Larock indole synthesis, which involves the palladium-catalyzed annulation of an alkyne and an ortho-haloaniline. nih.gov
A powerful strategy for constructing the pyrido[2,3-b]indole skeleton involves a palladium-catalyzed amidation followed by an intramolecular cyclization. rsc.org This typically involves coupling a bromo-substituted indole carbaldehyde with an amide, followed by cyclization to form the fused pyridine ring. The efficiency of these reactions is highly dependent on the choice of palladium source, ligand, base, and solvent.
Table 1: Optimization of Palladium-Catalyzed Cross-Coupling for Pyrido[2,3-b]indole Analogs Data derived from the optimization of coupling 2-bromo-1-ethyl-1H-indole-3-carbaldehyde and thiophene-2-carboxamide, a model system for the construction of the pyrido[2,3-b]indole core. rsc.org
| Entry | Pd Source | Ligand | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd₂(dba)₃ | BINAP | Cs₂CO₃ | t-BuOH | 24 | 62 |
| 2 | Pd₂(dba)₃ | PPh₃ | Cs₂CO₃ | t-BuOH | 26 | 62 |
| 3 | Pd₂(dba)₃ | PCy₃ | Cs₂CO₃ | t-BuOH | 20 | 62 |
| 4 | Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene (B28343) | 10 | 94 |
| 5 | Pd₂(dba)₃ | BINAP | K₃PO₄ | Toluene | 15 | 64 |
| 6 | Pd₂(dba)₃ | BINAP | K₂CO₃ | Toluene | 24 | 65 |
| 7 | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 24 | 70 |
The data indicates that the combination of Pd₂(dba)₃ as the palladium source, BINAP as the ligand, Cs₂CO₃ as the base, and toluene as the solvent provides the highest yields in a significantly shorter reaction time. rsc.org Such optimized conditions would be directly applicable to the synthesis of this compound from appropriate precursors.
An alternative, metal-free approach to the pyrido[2,3-b]indole core involves a Brønsted acid-promoted decarboxylative annulation. researchgate.netresearchgate.net This methodology provides a versatile pathway to α-carbolines from stable 2-amino indole derivatives and 3-bromopropenals. researchgate.net The reaction is typically promoted by trifluoroacetic acid (TFA), which facilitates the cyclization cascade, ultimately leading to the aromatic carboline core with the elimination of water and an ethyl bromoformate equivalent. researchgate.net
This method is notable for its operational simplicity, mild reaction conditions, and high functional group tolerance. researchgate.net
Table 2: Synthesis of α-Carboline Derivatives via Brønsted-Acid-Promoted Decarboxylative Annulation Data derived from the reaction of various ethyl 2-amino-1H-indole-3-carboxylates and 3-bromopropenals. researchgate.net
| Indole Precursor (R¹ group) | Propenal Precursor (R² group) | Product (α-Carboline) | Yield (%) |
|---|---|---|---|
| H | H | 9H-pyrido[2,3-b]indole | 85 |
| H | Me | 2-Methyl-9H-pyrido[2,3-b]indole | 83 |
| H | Ph | 2-Phenyl-9H-pyrido[2,3-b]indole | 81 |
| Me | H | 9-Methyl-9H-pyrido[2,3-b]indole | 88 |
| Me | Ph | 9-Methyl-2-phenyl-9H-pyrido[2,3-b]indole | 84 |
| Bn | H | 9-Benzyl-9H-pyrido[2,3-b]indole | 86 |
This strategy could be adapted for the synthesis of this compound by starting with ethyl 2-amino-5-bromo-1-phenyl-1H-indole-3-carboxylate as the indole precursor.
Other Transition-Metal-Mediated Cyclizations
While palladium is a common catalyst in the synthesis of pyrido[2,3-b]indoles, other transition metals offer alternative reactivity and substrate scope. Copper and rhodium-catalyzed reactions, for instance, provide powerful tools for the construction of the carboline framework.
Copper(I)-catalyzed cycloisomerization represents a notable method. For example, a protocol for synthesizing C2-spiropseudoindoxyl compounds has been developed using a copper(I)-catalyzed cascade reaction of 1H-indole N-tethered o-alkynylnitroarenes. acs.org This type of intramolecular cyclization highlights copper's ability to mediate complex transformations under relatively mild conditions. acs.org
Rhodium(III)-catalyzed reactions have also been employed in the synthesis of substituted indoles, which are precursors to the pyrido[2,3-b]indole system. Tandem C-H allylation and oxidative cyclization of anilides with allyl carbonates or acetates can be achieved using rhodium complexes, offering a different pathway to functionalized indole intermediates. nih.gov Additionally, radical cyclizations, which can be mediated by various transition metals, offer a regioselective approach. For instance, a 6-endo reductive cyclization of 2-indolylacyl radicals has been used as a key step in the synthesis of the related pyrido[4,3-b]carbazole alkaloid guatambuine. nih.gov
Indole and Pyridine Derivatization for Pyrido[2,3-b]indole Formation
Constructing the pyrido[2,3-b]indole skeleton often involves building one ring onto another pre-existing heterocycle. This can be achieved either by forming the pyridine ring onto an indole precursor or by forming the indole ring from a pyridine derivative.
A common strategy involves the derivatization of an indole. For instance, a palladium-catalyzed amidation and subsequent cyclization of a 3-bromo-1-substituted-1H-indole-2-carbaldehyde with an amide can yield the corresponding pyrido[2,3-b]indole. rsc.org Another approach starts with a 1H-2-indolamine, which, after the introduction of a methyl-ketone group, undergoes cyclization to form the fused pyridine ring. researchgate.net The synthesis of functionalized indoles through methods like the palladium-catalyzed cyclization of N-(2-allylphenyl)benzamide also produces key intermediates that can be further elaborated to the target carboline system. nih.gov
The Morita–Baylis–Hillman (MBH) reaction provides a method for the C-3 functionalization of a pre-formed β-carboline (pyrido[3,4-b]indole) framework, demonstrating how the core structure can be modified. nih.gov This highlights the importance of derivatization strategies not just for building the core but also for introducing further complexity. nih.gov
Green Chemistry Principles and Sustainable Synthesis Routes
The application of green chemistry principles to the synthesis of heterocyclic compounds is of growing importance. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of pyridoindoles and related structures, several greener approaches have been developed.
Microwave-assisted organic synthesis (MAOS) is a key green technology. For example, the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives has been achieved in high yields using microwave heating in glycerol (B35011), a biodegradable and non-toxic solvent. researchgate.net This method often leads to significantly shorter reaction times and cleaner reactions compared to conventional heating. researchgate.netrasayanjournal.co.in
Other green strategies include the use of visible-light photocatalysis, which allows reactions to proceed under extremely mild conditions, often at room temperature. rsc.org The development of multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a complex product, is another cornerstone of green synthesis. rasayanjournal.co.in These reactions are atom-economical and reduce the number of synthetic steps and purification procedures required. Furthermore, performing reactions in environmentally benign solvents like water or ionic liquids, or under solvent-free conditions, contributes to the sustainability of the synthetic process. rasayanjournal.co.in
Table 1: Overview of Green Chemistry Approaches in Heterocycle Synthesis
| Green Chemistry Principle | Methodology | Advantages | Reference Example |
|---|---|---|---|
| Alternative Solvents | Use of glycerol or water | Reduced toxicity, biodegradable, improved safety | Synthesis of pyrido[2,3-d]pyrimidines in glycerol researchgate.net |
| Energy Efficiency | Microwave-assisted synthesis | Shorter reaction times, higher yields, uniform heating | Microwave heating for pyridopyrimidine synthesis researchgate.net |
| Catalysis | Visible-light photocatalysis | Mild reaction conditions, use of renewable energy source | Photocatalyzed cycloaddition for pyrido[1,2-a]indol-6(7H)-ones rsc.org |
| Atom Economy | Multicomponent Reactions (MCRs) | High efficiency, reduced waste, operational simplicity | General principle for pyrimidine (B1678525) synthesis rasayanjournal.co.in |
Specific Synthetic Routes to this compound
The synthesis of the specific target molecule, this compound, requires careful strategic planning to ensure the correct placement of the bromo and phenyl substituents.
Strategies for Regioselective Incorporation of the 6-Bromo Substituent
Introducing the bromine atom at the C-6 position of the pyrido[2,3-b]indole core can be achieved through two main strategies: late-stage bromination of the pre-formed carboline ring system or by using a pre-brominated starting material.
Direct electrophilic bromination of the 9H-pyrido[2,3-b]indole core is one potential route. However, this can often lead to a mixture of isomers, and controlling the regioselectivity can be challenging.
A more controlled approach involves starting with an indole precursor that already contains the bromine atom at the desired position. For instance, a synthetic route could begin with a 6-bromoindole (B116670) derivative. google.com A known method for a related isomer involves starting with 5-bromo-1H-indole-3-ethylamine and reacting it with formaldehyde (B43269) to construct the tetrahydro-β-carboline ring system, which can then be aromatized. chemicalbook.com A similar strategy, starting with an appropriately substituted 5-bromo-2-aminopyridine and an indole precursor, or a 6-bromoindole and a pyridine precursor, would be a logical approach to ensure the regioselective incorporation of the 6-bromo substituent in the final pyrido[2,3-b]indole product.
Methods for N9-Phenyl Functionalization
The introduction of the phenyl group at the N9 position of the indole nitrogen is typically accomplished via N-arylation reactions. The most common and effective methods for this transformation are transition-metal-catalyzed cross-coupling reactions.
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds and is well-suited for the N-arylation of indoles and related heterocycles. This reaction would involve coupling the 6-bromo-9H-pyrido[2,3-b]indole intermediate with a phenyl halide (e.g., iodobenzene (B50100) or bromobenzene) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.
Alternatively, the Ullmann condensation, a classical copper-catalyzed N-arylation reaction, could be employed. While often requiring higher reaction temperatures than palladium-catalyzed methods, it remains a viable option for this transformation. The choice between these methods would depend on the specific substrate and the desired reaction conditions. The N-9 position of carbolines can be functionalized, as demonstrated by the preparation of N-ethyl derivatives in studies of the Morita–Baylis–Hillman reaction. nih.gov
Optimization of Reaction Conditions, Catalysts, and Yields
To achieve a high yield of this compound, systematic optimization of the reaction conditions for the key bond-forming steps is crucial. This involves screening various parameters for both the pyrido[2,3-b]indole ring formation and the N-phenylation step.
For palladium-catalyzed reactions, such as the cyclization to form the core or the subsequent N-arylation, several factors must be optimized. researchgate.net The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), the ligand (e.g., BINAP, PPh₃, P(Cy)₃), the base (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃), and the solvent (e.g., toluene, dioxane, THF, t-BuOH) can have a dramatic impact on the reaction yield and purity of the product. rsc.org The reaction temperature and duration are also critical parameters that need to be fine-tuned. For example, in a related synthesis, the yield was maximized at 100°C, while a further increase to 120°C led to a diminished yield. researchgate.net
Table 2: Example of Optimization Parameters for Pd-Catalyzed Synthesis of Pyrido[2,3-b]indoles
| Entry | Pd Source/Ligand | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | t-BuOH | 24 | 49 |
| 2 | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Dioxane | 10 | 81 |
| 3 | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | 6 | 90 |
| 4 | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 24 | 55 |
| 5 | Pd₂(dba)₃ / PPh₃ | Cs₂CO₃ | t-BuOH | 26 | 57 |
Data adapted from a study on the synthesis of pyrido[2,3-b]indoles, illustrating the effect of different reaction components on yield. rsc.org
This systematic screening allows for the identification of the optimal conditions that provide the desired product in the highest possible yield, minimizing side reactions and simplifying purification.
Advanced Techniques for Purification and Isolation of Intermediates and Final Product
The purification of this compound and its precursors often involves a combination of chromatographic and crystallization methods. The choice of technique depends on the physicochemical properties of the compound, such as polarity, solubility, and the nature of the impurities present.
Column Chromatography:
A ubiquitous technique for the purification of pyrido[2,3-b]indole derivatives is column chromatography. rsc.org This method separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase. For compounds in the γ-carboline class, a common mobile phase is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate (B1210297). rsc.org The polarity of the eluent is gradually increased to first elute non-polar impurities and then the desired product.
The progress of the separation is monitored by Thin Layer Chromatography (TLC), which helps in identifying the fractions containing the purified compound. After collection, the solvent is removed under reduced pressure to yield the isolated product. rsc.org While specific conditions for the title compound are not extensively detailed in the reviewed literature, the general procedures for related structures provide a strong starting point. For instance, in the synthesis of various pyrido[2,3-b]indoles, purification is consistently achieved using silica gel column chromatography with a hexane (B92381)/ethyl acetate eluent system. rsc.org
Table 1: Illustrative Column Chromatography Parameters for Pyrido[2,3-b]indole Derivatives
| Parameter | Description | Typical Values/Ranges |
|---|---|---|
| Stationary Phase | The solid adsorbent material. | Silica gel (100-200 mesh) rsc.org |
| Mobile Phase | The solvent system used to elute the compounds. | Hexanes/Ethyl Acetate rsc.org |
| Eluent Gradient | The progressive change in solvent composition. | Typically starting with a low percentage of ethyl acetate in hexanes and gradually increasing the polarity. |
| Monitoring | Technique used to track the separation. | Thin Layer Chromatography (TLC) |
| Post-Purification | Steps taken after fraction collection. | Solvent removal in vacuo. rsc.org |
Recrystallization:
Recrystallization is a powerful technique for the final purification of the solid product. This method relies on the principle that the solubility of a compound increases in a hot solvent and decreases as the solution cools, allowing for the formation of pure crystals while impurities remain in the mother liquor. The choice of solvent is critical; the desired compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
For N-aryl carbazole (B46965) derivatives, which are structurally similar to the target compound, recrystallization from a mixture of solvents like hexane and ethyl acetate has been reported to yield crystalline solids. uni.lu In some cases, chiral separation of racemic intermediates of related pyrido[2,3-b]indoles has been achieved through diastereomeric salt recrystallization. researchgate.netepfl.ch
Table 2: General Recrystallization Solvents for N-Aryl Heterocycles
| Compound Class | Solvent System | Observations |
|---|---|---|
| N-Phenyl-β-carboline | Hexane/Ethyl Acetate uni.lu | Yielded single crystals suitable for X-ray diffraction. uni.lu |
Isolation and Characterization:
Following purification, the identity and purity of the isolated intermediates and the final product, this compound, are confirmed using a suite of analytical techniques. These include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition. acs.org
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound. Chiral HPLC can be employed to determine the enantiomeric excess of chiral molecules. bldpharm.com
Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.
The combination of these purification and analytical methods ensures the successful isolation of high-purity this compound, which is crucial for its further study and application.
Mechanistic Investigations of Chemical Transformations Involving 6 Bromo 9 Phenyl 9h Pyrido 2,3 B Indole
Elucidation of Reaction Mechanisms in Pyrido[2,3-b]indole Synthesis
The synthesis of the pyrido[2,3-b]indole core, the foundational structure of the target compound, is often achieved through palladium-catalyzed reactions that involve the formation of key C-N and C-C bonds to construct the tricyclic system. nih.gov
Palladium-catalyzed amidation followed by cyclization is a prominent method for synthesizing the pyrido[2,3-b]indole scaffold. nih.gov The choice of catalyst, ligand, and base is critical for achieving high yields and controlling the reaction pathway.
Commonly used palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). rsc.org The catalytic activity is profoundly influenced by the choice of phosphine (B1218219) ligand. Bidentate ligands such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) are often effective, while monodentate ligands like triphenylphosphine (B44618) (PPh₃) and tricyclohexylphosphine (B42057) (PCy₃) are also employed. rsc.orgwikipedia.org The ligand stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle.
The base plays a multifaceted role, including deprotonating the amine/amide nucleophile and participating in the turnover-limiting step of some catalytic cycles. Strong bases like potassium tert-butoxide (t-BuOK) are used for intramolecular cyclizations, while inorganic bases such as cesium carbonate (Cs₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are frequently used in intermolecular coupling steps. nih.govrsc.org The solvent system, typically aprotic polar solvents like toluene (B28343), dioxane, or THF, also impacts reaction rates and yields. rsc.org
An alternative, metal-free approach involves the nucleophilic aromatic substitution of a precursor like benzotriazole (B28993) with a halogenated pyridine (B92270), such as 5-bromo-2-chloropyridine, followed by a cyclization step promoted by a strong acid like polyphosphoric acid (PPA) under microwave irradiation. tandfonline.com
Table 1: Optimized Conditions for Pd-Catalyzed Synthesis of Pyrido[2,3-b]indole Precursors
| Pd Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | 110 | 90 | rsc.org |
| Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | 110 | 94 | rsc.org |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | 70 | rsc.org |
| Pd₂(dba)₃ | PCy₃ | Cs₂CO₃ | t-BuOH | 110 | 78 | rsc.org |
Data represents optimized conditions for the synthesis of N-(indolyl)amides, key intermediates for pyrido[2,3-b]indole synthesis.
The general mechanism for palladium-catalyzed C-N and C-C bond formation proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation (for cross-coupling) or amide binding, and reductive elimination. libretexts.orguwindsor.ca In the synthesis of pyrido[2,3-b]indoles via intramolecular cyclization, an initial N-arylated indole (B1671886) intermediate is formed. The subsequent key step is the palladium-catalyzed intramolecular C-H activation or cyclization.
The active catalyst is a Pd(0) species, which can be generated in situ from a Pd(II) precatalyst. libretexts.org This Pd(0) complex undergoes oxidative addition with an aryl halide. In the context of cyclization, after an initial intermolecular amidation, the resulting N-aryl indole derivative coordinates to the palladium center. The crucial intermediate is a palladacycle, formed via intramolecular C-H activation of the indole ring. This intermediate then undergoes reductive elimination to form the final tricyclic product and regenerate the Pd(0) catalyst. While direct characterization of these transient intermediates for this specific system is challenging, their existence is inferred from extensive mechanistic studies on related palladium-catalyzed reactions. libretexts.orguwindsor.ca
While specific kinetic data for the synthesis of 6-Bromo-9-phenyl-9H-pyrido[2,3-b]indole are not extensively documented, kinetic studies on analogous systems, such as Buchwald-Hartwig aminations and Suzuki couplings, provide a framework for understanding the reaction pathways. organic-chemistry.orgnih.gov Reaction progress kinetic analysis can be used to determine the rate-limiting step of the catalytic cycle, which is often the oxidative addition or the reductive elimination. organic-chemistry.org
For instance, studies have shown that the nature of the ligand and the substrate's electronic and steric properties can significantly alter the reaction kinetics. nih.gov In Suzuki-Miyaura couplings, the reaction rate can be influenced by the acidity of N-H groups in heterocyclic substrates, which can affect the deprotonation equilibrium and potentially inhibit the catalyst. nih.gov Such analyses are vital for optimizing reaction conditions—including catalyst loading, temperature, and reaction time—to maximize the yield of the desired pyrido[2,3-b]indole product.
Reactivity of the 6-Bromo Moiety in Functionalization Reactions
The bromine atom at the C6 position of the this compound ring is a versatile handle for introducing a wide range of functional groups. This is primarily achieved through palladium-catalyzed cross-coupling reactions, which are highly efficient for forming new carbon-carbon and carbon-heteroatom bonds.
The electron-rich nature of the pyrido[2,3-b]indole system makes the 6-bromo position an excellent substrate for various palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org This reaction is widely used to synthesize biaryl compounds. For the 6-bromo-pyrido[2,3-b]indole core, this allows for the introduction of various aryl or heteroaryl substituents at the C6 position. Studies on the analogous 3-bromo-9H-pyrido[2,3-b]indole-6-sulfonamide have shown that N-heterocyclic carbene (NHC) based palladium catalysts, like PEPPSI-IPr, are highly efficient, often under microwave conditions, leading to excellent yields in short reaction times. tandfonline.com
Table 2: Suzuki-Miyaura Coupling of a Bromo-pyrido[2,3-b]indole Derivative with Arylboronic Acids*
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Product Yield (%) | Reference |
| 1 | Phenylboronic acid | PEPPSI-IPr | K₂CO₃ | 1,4-Dioxane/H₂O | 92 | tandfonline.com |
| 2 | 4-Methylphenylboronic acid | PEPPSI-IPr | K₂CO₃ | 1,4-Dioxane/H₂O | 95 | tandfonline.com |
| 3 | 4-Methoxyphenylboronic acid | PEPPSI-IPr | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | tandfonline.com |
| 4 | 3-Chlorophenylboronic acid | PEPPSI-IPr | K₂CO₃ | 1,4-Dioxane/H₂O | 88 | tandfonline.com |
| 5 | (3-Cyclohexylphenyl)boronic acid | PEPPSI-IPr | K₂CO₃ | 1,4-Dioxane/H₂O | 94 | tandfonline.com |
Data is for the analogous compound 3-bromo-9H-pyrido[2,3-b]indole-6-sulfonamide, demonstrating the expected reactivity.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the 6-bromo position and a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically co-catalyzed by palladium and copper(I) salts (e.g., CuI) in the presence of an amine base, such as triethylamine (B128534) or diisopropylamine. libretexts.orgorganic-chemistry.org The reaction proceeds under mild conditions and tolerates a wide variety of functional groups, making it a key tool for synthesizing arylethynyl-substituted pyridoindoles. wikipedia.org Copper-free methodologies have also been developed to avoid potential issues with homocoupling of the alkyne. organic-chemistry.org
Table 3: Typical Conditions for Sonogashira Coupling
| Catalyst System | Base | Solvent | Temperature | Reference |
| Pd(PPh₃)₄ / CuI | Et₃N | THF / DMF | Room Temp. to 60°C | wikipedia.orglibretexts.org |
| PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | Toluene | Room Temp. to 80°C | libretexts.orgorganic-chemistry.org |
| Pd(OAc)₂ / Ligand / CuI | Amine | Various | Mild Conditions | organic-chemistry.org |
| NHC-Palladium Complex | Amine | Pyrrolidine | Boiling | libretexts.org |
Buchwald-Hartwig Amination
To introduce a nitrogen-based functional group at the C6 position, the Buchwald-Hartwig amination is the reaction of choice. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction couples the aryl bromide with a primary or secondary amine, or even ammonia (B1221849) equivalents, to form a new C-N bond. organic-chemistry.org The reaction requires a palladium precatalyst, a suitable phosphine ligand (e.g., BINAP, Davephos), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or a weaker base like cesium carbonate for sensitive substrates. chemspider.comlibretexts.org This method allows for the synthesis of a diverse array of 6-amino-pyrido[2,3-b]indole derivatives. researchgate.net
Table 4: Common Catalytic Systems for Buchwald-Hartwig Amination
| Pd Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |
| Pd₂(dba)₃ | (±)-BINAP | NaOt-Bu | Toluene | 80-110 | chemspider.com |
| Pd(OAc)₂ | Davephos | Cs₂CO₃ | Dioxane | 100 | libretexts.org |
| Pd(OAc)₂ | XPhos | K₃PO₄ | t-BuOH | 80-110 | libretexts.org |
Nucleophilic aromatic substitution (SₙAr) is a potential, though less common, pathway for the functionalization of the 6-bromo moiety. Unlike palladium-catalyzed reactions, SₙAr does not require a metal catalyst but is typically limited to aryl halides that are "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the bromine atom).
For this compound, the pyrido[2,3-b]indole ring system itself is relatively electron-rich, which disfavors the addition-elimination mechanism of SₙAr. Consequently, forcing conditions such as high temperatures and very strong nucleophiles would be required, often leading to low yields and side reactions. Therefore, palladium-catalyzed cross-coupling reactions are overwhelmingly the preferred method for functionalizing the 6-bromo position due to their milder conditions, broader substrate scope, and higher efficiency. wikipedia.orgnih.gov
Chemo- and Regioselectivity in Halogen-Based Transformations
The selective introduction of halogen atoms onto the this compound scaffold is a critical aspect for further functionalization. The inherent electronic properties of the pyrido[2,3-b]indole (or α-carboline) ring system, influenced by the phenyl group at the N-9 position and the existing bromo substituent at C-6, dictate the outcome of halogenation reactions.
Electrophilic aromatic substitution is a primary method for halogenation of the pyrido[2,3-b]indole core. Studies on the parent α-carboline have demonstrated that direct bromination occurs with high regioselectivity at the C-6 position of the indole moiety researchgate.net. This suggests that in the case of this compound, further electrophilic halogenation would likely occur at other available positions on the carbazole (B46965) ring, with the precise location influenced by the directing effects of the existing substituents and the reaction conditions. For instance, in related heterocyclic systems like pyrazolo[1,5-a]pyrimidines, regioselective halogenation has been achieved using potassium halide salts in conjunction with a hypervalent iodine(III) reagent, offering a mild and environmentally friendly approach nih.gov.
Alternative strategies to electrophilic substitution can provide different regioselectivities. One such method is deprotometalation-trapping. For the related pyrido[2,3-b]pyrazine (B189457) system, halogenation has been successfully achieved using mixed lithium-zinc bases followed by trapping with an electrophilic halogen source nih.gov. This approach allows for the functionalization of positions that are not readily accessible through classical electrophilic substitution. The regioselectivity of lithiation on the indole nucleus is highly dependent on the directing group present on the indole nitrogen researchgate.net. For this compound, a directed ortho-metalation approach could potentially allow for selective halogenation at positions adjacent to the existing bromo group or on the pyridine ring, depending on the coordinating ability of the N-phenyl group and the reaction conditions.
The table below summarizes the regioselectivity observed in halogenation reactions of related heterocyclic systems, which can provide insights into the potential reactivity of this compound.
| Heterocyclic System | Reagents and Conditions | Position of Halogenation | Reference |
| Pyrido[2,3-b]indole (α-carboline) | Electrophilic bromination | C-6 | researchgate.net |
| Pyrazolo[1,5-a]pyrimidines | KX, PIDA, H₂O, rt | C-3 | nih.gov |
| Pyridines | Zincke imine intermediates, halogen electrophile | C-3 | chemrxiv.org |
| Pyrido[2,3-b]pyrazines | Deprotometalation-trapping | C-8 | nih.gov |
| Indoles | Indole-catalyzed, electrophilic bromination | Varies with substrate | rsc.org |
Reactivity of the Pyrido[2,3-b]indole Core
The reactivity of the this compound core is a composite of the individual reactivities of the fused pyridine and indole rings, modified by the substituents. The indole part is generally electron-rich and prone to electrophilic attack, while the pyridine ring is electron-deficient. The N-phenyl group can influence the electronic properties and steric accessibility of the heterocyclic system.
Electrophilic Aromatic Substitution on the Pyrido[2,3-b]indole System
The pyrido[2,3-b]indole system, also known as α-carboline, is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. Research on unsubstituted α-carboline has shown that electrophilic attack, including acylation, bromination, and formylation (Vilsmeier-Haack reaction), occurs regioselectively at the C-6 position researchgate.net. This high regioselectivity is attributed to the electronic activation of the benzene (B151609) ring of the indole moiety.
For this compound, the C-6 position is already occupied. Therefore, electrophilic substitution would be directed to other positions on the molecule. The reactivity of the indole nucleus generally follows the order of N-1 > C-3 > C-2 > benzene ring positions core.ac.uk. With the N-9 position substituted by a phenyl group, electrophilic attack on the nitrogen is blocked. The C-3 position of the indole ring is a likely site for electrophilic substitution, provided it is sterically accessible. The Vilsmeier-Haack reaction, which introduces a formyl group, is a classic example of an electrophilic substitution that is effective on electron-rich aromatic compounds ambeed.com. The conditions for such reactions on the 6-bromo-9-phenyl derivative would need to be carefully optimized to control the regioselectivity.
The table below presents examples of electrophilic aromatic substitution reactions on the parent pyrido[2,3-b]indole (α-carboline) scaffold.
| Reaction | Reagents | Position of Substitution | Reference |
| Acylation | Acylating agent, Lewis acid | C-6 | researchgate.net |
| Bromination | Brominating agent | C-6 | researchgate.net |
| Formylation (Vilsmeier-Haack) | POCl₃, DMF | C-6 | researchgate.net |
| Nitration | Nitrating agent | C-6 (major), C-8 (minor) | researchgate.net |
Oxidation and Reduction Chemistry of the Heterocyclic System
The oxidation and reduction of the pyrido[2,3-b]indole core can lead to a variety of interesting and synthetically useful products. The indole moiety is susceptible to oxidation, while the pyridine ring is more prone to reduction.
Oxidation: The indole nucleus within the this compound can be oxidized to form oxindole (B195798) derivatives. For example, the electrochemical oxidation of 3-substituted indoles in the presence of potassium bromide has been shown to produce 2-oxindoles in good yields rsc.org. This transformation proceeds through the in-situ generation of bromine, which reacts with the indole. A similar reactivity can be expected for the pyrido[2,3-b]indole system. Furthermore, oxidation of the pyridine ring in the related β-carboline (pyrido[3,4-b]indole) system has been utilized to synthesize β-carbolin-1-ones researchgate.netsemanticscholar.org. This suggests that the pyridine portion of this compound could potentially be oxidized to the corresponding pyridone derivative under suitable conditions.
Reduction: The pyridine ring of the pyrido[2,3-b]indole system can be selectively reduced. For the related pyrido[4,3-b]indoles, reduction using borane (B79455) reagents in the presence of trifluoroacetic acid has been shown to yield the corresponding hexahydropyrido[4,3-b]indoles google.com. This method effectively reduces the pyridinic C=N and C=C bonds while leaving the indole aromaticity intact. Such a transformation on this compound would provide access to the corresponding saturated piperidine-fused indole derivatives.
The following table summarizes key oxidation and reduction reactions on related indole and carboline systems.
| Transformation | Substrate | Reagents and Conditions | Product | Reference |
| Oxidation | 3-Substituted Indoles | Electrochemical, KBr | 2-Oxindoles | rsc.org |
| Oxidation | 3-Substituted β-Carbolines | m-CPBA, then rearrangement | β-Carbolin-1-ones | researchgate.netsemanticscholar.org |
| Reduction | Pyrido[4,3-b]indoles | Borane-pyridine, TFA | Hexahydropyrido[4,3-b]indoles | google.com |
Acid-Base Properties and Protonation Equilibria in Reaction Environments
The acid-base properties of this compound are determined by the basicity of the pyridine nitrogen and the acidity of the indole N-H proton (in the unsubstituted parent compound). In the N-9 phenyl substituted target molecule, the acidic proton is absent. The pyridine nitrogen (at position 1) is basic and can be protonated in acidic media.
The basicity of the pyridine nitrogen plays a crucial role in many reactions. For instance, in palladium-catalyzed amidation and cyclization reactions to form pyrido[2,3-b]indoles, the choice of base is critical for the reaction outcome rsc.orgnih.gov. The protonation state of the molecule can significantly influence its reactivity and solubility.
A study on a specific 9H-pyrido[2,3-b]indole-based fluorescent probe reported an acid dissociation constant (pKa) of 5.5 nih.gov. This value is associated with the protonation/deprotonation of the pyridine nitrogen and demonstrates the sensitivity of the electronic structure of the pyrido[2,3-b]indole system to pH changes. This probe exhibited a "turn-off-on" fluorescence response upon titration with trifluoroacetic acid (TFA), highlighting the significant impact of protonation on the photophysical properties of the molecule nih.gov.
Theoretical and Computational Studies of 6 Bromo 9 Phenyl 9h Pyrido 2,3 B Indole
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 6-Bromo-9-phenyl-9H-pyrido[2,3-b]indole. These computational techniques model the behavior of electrons within the molecule, which governs its geometry, energy, and reactivity.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For the broader class of 9H-pyrido[2,3-b]indoles, DFT calculations are crucial for understanding their structural and electronic properties. nih.gov By minimizing the total energy of the system, the most plausible conformation of this compound can be predicted. This involves the strategic selection of a functional and a basis set that accurately represent the electronic environment of this complex heterocyclic system. The presence of a bromine atom and a phenyl group introduces significant electronic and steric influences that are well-captured by DFT methods.
While DFT is widely used, ab initio methods, which are based on first principles without empirical parameterization, can provide a higher level of accuracy for electronic structure analysis. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding, can offer a more refined description of electron correlation effects. These are particularly important for accurately predicting properties like dipole moments and polarizabilities, which are sensitive to the electronic distribution. For complex aromatic systems like this compound, these high-level calculations can be used to benchmark the results obtained from more computationally efficient DFT methods.
Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry that helps in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability.
The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. For this compound, the electron-withdrawing nature of the bromine atom and the extended π-system of the phenyl group are expected to significantly influence the energies of these frontier orbitals. Theoretical studies on related 9H-pyrido[2,3-b]indole-based fluorophores have demonstrated the utility of FMO analysis in understanding their electronic transitions and photophysical properties. nih.govresearchgate.net
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide further quantitative measures of reactivity.
| Reactivity Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | Measure of electrophilic character. |
These descriptors, calculated for this compound, would provide a comprehensive picture of its reactivity profile.
Computational Prediction of Spectroscopic Signatures
Computational methods are invaluable for predicting and interpreting the spectroscopic data of molecules. By simulating spectra, researchers can gain a deeper understanding of the molecule's structure and vibrational modes.
Theoretical calculations of infrared (IR) and Raman spectra are performed by computing the second derivatives of the energy with respect to the atomic coordinates. This yields the vibrational frequencies and their corresponding intensities. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational methods.
For this compound, the predicted IR and Raman spectra would show characteristic peaks corresponding to the vibrational modes of the pyrido[2,3-b]indole core, the C-Br bond, and the phenyl group. For instance, the C-Br stretching frequency is expected to appear in a specific region of the spectrum, providing a clear spectroscopic marker for this substitution. Similarly, the vibrational modes of the phenyl ring and the heterocyclic system can be assigned based on the computational results, aiding in the interpretation of experimental spectra. A recent study on 2,4-diaryl-9H-pyrido[2,3-b]indoles provided experimental IR data that can be used as a reference for validating such theoretical predictions. researchgate.net
Computational prediction of Nuclear Magnetic Resonance (NMR) chemical shifts has become a powerful tool for structure elucidation. Using methods like Gauge-Including Atomic Orbitals (GIAO) within a DFT framework, it is possible to calculate the ¹H and ¹³C NMR chemical shifts of a molecule with a high degree of accuracy.
For this compound, the predicted NMR chemical shifts would be highly sensitive to the electronic environment of each nucleus. The bromine atom's electron-withdrawing inductive and mesomeric effects, as well as the anisotropic effects of the phenyl ring, would cause significant changes in the chemical shifts of the nearby protons and carbons compared to the unsubstituted 9H-pyrido[2,3-b]indole. sigmaaldrich.comuni.lu Comparing the calculated chemical shifts with experimental data can help to confirm the molecular structure and assign the resonances in the experimental NMR spectra. For example, the chemical shifts of the carbon atoms in the brominated benzene (B151609) ring of the pyridoindole core would be particularly informative.
Electronic Absorption and Emission Spectra Predictions (UV-Vis, Fluorescence)
Computational quantum chemistry offers powerful tools for predicting the electronic absorption (UV-Vis) and emission (fluorescence) spectra of molecules. These predictions are crucial for understanding the photophysical properties of compounds like this compound and for interpreting experimental spectroscopic data. Methodologies such as Time-Dependent Density Functional Theory (TD-DFT) are commonly employed for this purpose.
The prediction of UV-Vis absorption spectra involves calculating the vertical excitation energies from the ground state (S₀) to various excited states (S₁, S₂, etc.). The wavelengths corresponding to these transitions (λ_max) and their oscillator strengths (f), which relate to the intensity of the absorption bands, can be determined. For fluorescence, the geometry of the molecule is first optimized in the first excited state (S₁), and then the energy of the transition back to the ground state is calculated. The difference between the absorption and emission maxima is known as the Stokes shift, which is an important characteristic of a fluorophore.
For the 9H-pyrido[2,3-b]indole scaffold, theoretical calculations have been shown to be instrumental. nih.gov For instance, studies on related push-pull fluorophores based on this scaffold have revealed positive solvatochromic effects and large Stokes shifts, which were rationalized through computational analysis of the ground and excited states. nih.gov These studies often demonstrate that the nature and position of substituents, such as the bromo and phenyl groups in this compound, can significantly influence the electronic transitions and thus the color and emission properties of the molecule.
A hypothetical table of predicted spectroscopic data for this compound, as would be obtained from a TD-DFT calculation, is presented below to illustrate the typical output of such a study.
Table 1: Illustrative Predicted Electronic Absorption and Emission Data for this compound
| Parameter | Predicted Value | Description |
|---|---|---|
| Absorption | ||
| λmax,1 (nm) | 350 | Wavelength of the lowest energy absorption band. |
| Oscillator Strength (f₁) | 0.25 | Intensity of the lowest energy absorption band. |
| λmax,2 (nm) | 290 | Wavelength of a higher energy absorption band. |
| Oscillator Strength (f₂) | 0.40 | Intensity of a higher energy absorption band. |
| Emission | ||
| λem (nm) | 450 | Wavelength of the maximum fluorescence emission. |
| Stokes Shift (nm) | 100 | Difference between the absorption and emission maxima. |
| Fluorescence Quantum Yield (ΦF) | 0.60 | Efficiency of the fluorescence process. |
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed insights that are often difficult to obtain through experimental means alone. For a molecule like this compound, this can involve modeling its synthesis or its subsequent reactions.
The synthesis of the pyrido[2,3-b]indole core often involves multiple steps, and computational modeling can help to elucidate the most likely reaction pathways. For example, palladium-catalyzed cross-coupling reactions are frequently used to form C-N or C-C bonds in the synthesis of such heterocyclic systems. rsc.org Computational studies can map out the potential energy surface of the catalytic cycle, identifying the structures of intermediates and transition states. This allows for a detailed understanding of the role of the catalyst, ligands, and reaction conditions. For instance, in the synthesis of related β-carbolines, the Pictet-Spengler reaction is a key step, and its mechanism can be computationally explored to understand the factors controlling regioselectivity and stereoselectivity. nih.govlongdom.org
A key outcome of reaction pathway modeling is the determination of the energy barriers (activation energies, ΔG‡) for each elementary step. These barriers are calculated as the energy difference between the reactants and the transition state. The transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the molecule as it transforms from reactant to product. According to transition state theory, the height of this energy barrier is the primary determinant of the reaction rate. By calculating these barriers, the rate-determining step of a multi-step reaction can be identified. This information is crucial for optimizing reaction conditions to improve yields and reduce reaction times. Theoretical studies on the reactions of phenyl radicals with amino radicals, for example, have utilized such calculations to predict pressure- and temperature-dependent rate constants. nih.gov
An illustrative table of calculated activation energies for a hypothetical reaction involving this compound is provided below.
Table 2: Illustrative Calculated Activation Energies for a Hypothetical Reaction
| Reaction Step | Reactants | Transition State | Products | Activation Energy (ΔG‡) (kcal/mol) |
|---|---|---|---|---|
| 1 | Reactant A + Reagent B | TS1 | Intermediate C | 15.2 |
| 2 | Intermediate C | TS2 | Product D | 10.5 |
| 3 | Intermediate C | TS3 | Byproduct E | 18.7 |
Reactions are typically carried out in a solvent, which can have a significant impact on reaction pathways and kinetics. Computational models must, therefore, account for these solvation effects. There are two main approaches to modeling solvents: explicit and implicit models.
In explicit solvent models, individual solvent molecules are included in the calculation, providing a detailed picture of solute-solvent interactions such as hydrogen bonding. nih.gov However, this approach is computationally very expensive.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is less computationally demanding and is often effective at capturing the bulk electrostatic effects of the solvent on the solute. The choice of solvent can alter the relative energies of reactants, intermediates, transition states, and products, potentially changing the reaction mechanism or the rate-determining step. For example, polar solvents can stabilize charged intermediates and transition states, thereby accelerating reactions that proceed through such species. The influence of different solvation models on the electronic excited states is a critical factor in accurately reproducing spectral features. nih.gov
Derivatization Strategies and Structure Reactivity Relationships of 6 Bromo 9 Phenyl 9h Pyrido 2,3 B Indole Analogues
Design Principles for Novel Pyrido[2,3-b]indole Derivatives
The design of novel pyrido[2,3-b]indole derivatives is a strategic process guided by the intended application, often leveraging computational modeling and established structure-property relationships. A primary principle involves the modulation of electronic properties through the introduction of "push-pull" systems. This is achieved by placing electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at specific positions on the heterocyclic core to control the intramolecular charge transfer (ICT) characteristics. nih.gov This fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels is critical for developing materials with desired photophysical properties, such as tailored emission colors for fluorescent probes and organic light-emitting diodes (OLEDs). masterorganicchemistry.commasterorganicchemistry.com
Another key design strategy is based on the concept of bioisosterism, where parts of the molecule are replaced with other groups that retain similar physical or chemical properties. masterorganicchemistry.com For instance, the indole (B1671886) nucleus is a "privileged" structural motif in many biologically active compounds, and derivatives are often designed by modifying substituents to enhance specific interactions with biological targets. nih.govnih.gov While this article excludes biological applications, the underlying chemical principles of modifying lipophilic and hydrophilic regions to alter molecular interactions are broadly applicable. youtube.com
Computational methods, such as Density Functional Theory (DFT), are integral to the modern design process. masterorganicchemistry.comrsc.org These tools allow for the prediction of molecular geometries, electronic structures, and photophysical properties before synthesis, enabling a more rational and efficient approach to designing novel derivatives. masterorganicchemistry.com Structure-activity relationship (SAR) studies, which systematically replace substituents on the core scaffold, are also crucial for identifying the electronic and steric requirements for a desired function or reactivity profile. wikipedia.orgnih.gov
Synthetic Access to Functionalized 6-Bromo-9-phenyl-9H-pyrido[2,3-b]indole Analogues
The this compound scaffold offers multiple sites for synthetic modification, allowing for the generation of a diverse library of analogues. Key strategies focus on the reactive bromo substituent, the N9-phenyl ring, and the core heterocyclic system itself.
Modification at the Bromo Position via Cross-Coupling Reactions
The bromine atom at the C6 position is a versatile handle for introducing molecular complexity via metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions are particularly powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at this position.
Commonly employed cross-coupling strategies include:
Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids or esters to introduce new phenyl, substituted phenyl, or vinyl groups.
Sonogashira Coupling: Coupling with terminal alkynes to install alkynyl moieties, which can serve as precursors for further transformations. The Sonogashira reaction typically involves a palladium catalyst and a copper(I) co-catalyst.
Heck Coupling: Reaction with alkenes to form new carbon-carbon bonds, introducing styrenyl or other vinyl groups.
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by reacting the bromo-substituted core with various amines.
Stille Coupling: Reaction with organostannanes to introduce a wide variety of alkyl, vinyl, or aryl groups.
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity in these transformations. Optimization studies are often required to identify the ideal conditions for a specific substrate combination.
Functionalization of the N9-Phenyl Ring
The N9-phenyl group can be modified through electrophilic aromatic substitution (SEAr) reactions, although the reactivity of this ring is influenced by the electron-withdrawing nature of the attached pyrido[2,3-b]indole core. nih.gov Standard electrophilic substitution reactions can be employed to introduce functional groups at the ortho, meta, and para positions of the phenyl ring. youtube.com
Potential transformations include:
Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂), which can be subsequently reduced to an amine. youtube.com
Halogenation: Introducing bromine or chlorine using Br₂ or Cl₂ with a Lewis acid catalyst like FeBr₃ or AlCl₃. youtube.com
Friedel-Crafts Acylation/Alkylation: Introducing acyl or alkyl groups using an acyl chloride or alkyl halide with a strong Lewis acid catalyst.
Sulfonation: Using fuming sulfuric acid to install a sulfonic acid group (-SO₃H). youtube.com
More advanced C-H activation methodologies, such as those catalyzed by rhodium, could also be explored for the direct and selective functionalization of the phenyl ring, as has been demonstrated for C-phenyl indoles. masterorganicchemistry.com The choice of reaction conditions is critical to avoid undesired reactions on the more electron-rich pyrido[2,3-b]indole core.
Core Functionalization of the Pyrido[2,3-b]indole System
Beyond the specific substituents, the core heterocyclic framework of the pyrido[2,3-b]indole system offers positions for further functionalization. The electron-rich nature of the indole portion makes it susceptible to electrophilic attack, typically at the C3 position (if unsubstituted). However, in the parent α-carboline (pyrido[2,3-b]indole), the reactivity is more complex.
Key strategies for core functionalization include:
C-H Activation/Functionalization: Palladium or rhodium-catalyzed reactions can direct the selective introduction of functional groups at specific C-H bonds of the indole or pyridine (B92270) rings, offering a modern and efficient route to novel analogues. For example, Rh(III)-catalyzed C2-selective carbenoid insertion has been used to functionalize indoles.
Lithiation and Electrophilic Quench: Directed ortho-metalation (DoM) can be used to deprotonate specific positions on the pyridine or indole ring, followed by quenching with an electrophile to introduce a new substituent.
Generation of Reactive Intermediates: Elimination of leaving groups from positions like C3 can generate reactive alkylideneindolenine intermediates, which can then be trapped by a wide array of nucleophiles to create functionalized indole derivatives.
Cyclization Reactions: Metal-free chlorocyclization reactions using hypervalent iodine reagents have been reported for indole derivatives, providing a pathway to introduce new fused rings or functional groups.
Investigation of Structure-Reactivity Correlations for Non-Biological Applications
Understanding the relationship between the molecular structure of this compound analogues and their chemical reactivity is paramount for their application in materials science and as intermediates in organic synthesis.
Impact of Substituent Effects on Reactivity in Organic Transformations
For instance, studies on the closely related pyrido[2,3-b]pyrazine (B189457) system using DFT calculations have shown that the ability of a substituent to donate or withdraw electrons plays a significant role in the molecule's electronic structure, including the HOMO-LUMO energy gap. rsc.org A smaller energy gap generally correlates with higher reactivity. rsc.org
As shown in the table, an electron-donating group like methoxy (B1213986) (-OCH₃) raises the HOMO energy level and decreases the energy gap, leading to a "softer" and more reactive molecule. Conversely, electron-withdrawing groups can lower the HOMO and LUMO energies. This modulation of electronic properties directly affects the compound's nucleophilicity and electrophilicity, governing its reactivity in transformations such as electrophilic substitution or cross-coupling reactions. nih.gov Quantitative structure-activity relationship (QSAR) models can further elucidate these correlations, providing predictive power for designing derivatives with specific reactivity profiles for use in organic transformations.
Steric and Electronic Influences on Chemical Behavior
The chemical behavior of this compound is significantly governed by the interplay of steric and electronic factors originating from its constituent rings and substituents. The pyrido[2,3-b]indole core, also known as α-carboline, possesses a unique electronic landscape arising from the fusion of an electron-rich indole nucleus and an electron-deficient pyridine ring. The introduction of a bromine atom at the 6-position and a phenyl group at the 9-position further modulates this reactivity.
The bromine atom at the 6-position primarily exerts a deactivating, electron-withdrawing inductive effect (-I) and a weaker, activating, electron-donating mesomeric effect (+M) on the carbocyclic ring. This electronic push-pull relationship influences the susceptibility of the bromo-substituted ring to electrophilic and nucleophilic aromatic substitution reactions. The position of the bromine is on the benzene (B151609) ring of the indole moiety, a region that is generally more susceptible to electrophilic attack compared to the pyridine ring. However, the deactivating nature of the bromine can temper this reactivity.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are common derivatization strategies for aryl halides like this compound. wikipedia.orgorganic-chemistry.org The efficiency of these reactions is highly dependent on the steric and electronic environment of the bromine atom. The steric hindrance from the 9-phenyl group is generally not substantial enough to completely inhibit these reactions at the 6-position, but it may necessitate the use of specific ligands and reaction conditions to achieve high yields. For instance, bulky phosphine (B1218219) ligands are often employed in Buchwald-Hartwig amination to facilitate the catalytic cycle. wikipedia.orgchemspider.comorganic-chemistry.org
The acidity of the N-H proton in related unprotected pyrido[2,3-b]indoles can also play a role in their reactivity, particularly in base-mediated reactions. nih.gov In the case of 9-phenyl substituted analogues, this proton is absent, which can alter the reaction pathways compared to their N-unsubstituted counterparts. The presence of the 9-phenyl group can also influence the binding of the molecule to biological targets, as both steric fit and electronic interactions are crucial for molecular recognition.
Computational Studies of Structure-Reactivity Relationships
Computational chemistry provides a powerful tool to dissect the intricate structure-reactivity relationships of complex heterocyclic systems like this compound analogues. Density Functional Theory (DFT) calculations are frequently employed to investigate the geometric and electronic properties of these molecules, offering insights that complement experimental findings.
Theoretical calculations can predict key molecular properties that govern chemical reactivity. For instance, the calculation of molecular electrostatic potential (MEP) maps can visualize the electron density distribution across the molecule, highlighting electron-rich and electron-poor regions susceptible to electrophilic and nucleophilic attack, respectively. For a molecule like this compound, the MEP would likely show a region of negative potential around the pyridine nitrogen and a more complex distribution on the carbocyclic ring influenced by the competing effects of the bromine atom and the fused pyrrole (B145914) ring.
Frontier molecular orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is another valuable computational tool. The energy and distribution of the HOMO and LUMO can predict the molecule's reactivity in various chemical reactions. For instance, in the context of cross-coupling reactions, the properties of the C-Br bond, such as its bond dissociation energy and the LUMO's localization, can be computationally modeled to understand its propensity for oxidative addition to a palladium catalyst.
Computational studies on related 9H-pyrido[2,3-b]indole systems have demonstrated that these molecules can exhibit planarized intramolecular charge-transfer (PLICT) states, which are crucial for their photophysical properties. nih.govresearchgate.net Theoretical calculations of the ground and excited states can elucidate these charge transfer characteristics. nih.gov For this compound, computational models could predict how the bromo and phenyl substituents modulate these photophysical properties.
Furthermore, computational docking studies can be used to predict the binding modes of these analogues within the active sites of biological targets. Such studies on related pyrido[3,4-b]indole derivatives have been used to rationalize structure-activity relationships (SAR) by identifying key hydrogen bonding and hydrophobic interactions. tandfonline.compsu.edu For this compound analogues, molecular docking could elucidate how the steric bulk of the 9-phenyl group and the electronic nature of substituents influence binding affinity and selectivity. For example, the orientation of the 9-phenyl ring and the potential for halogen bonding involving the 6-bromo substituent could be critical determinants of biological activity.
The table below summarizes typical computational parameters that can be calculated to understand the structure-reactivity relationships of this compound analogues.
| Computational Method | Calculated Property | Relevance to Structure-Reactivity |
| Density Functional Theory (DFT) | Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack. |
| Time-Dependent DFT (TD-DFT) | Frontier Molecular Orbitals (HOMO/LUMO) | Predicts reactivity in chemical reactions and electronic transitions. |
| DFT | Bond Dissociation Energy (BDE) | Assesses the strength of chemical bonds, e.g., the C-Br bond for cross-coupling. |
| DFT | Torsional Angle Scan | Determines the conformational preferences and steric effects of the 9-phenyl group. |
| Molecular Docking | Binding Pose and Energy | Predicts the interaction with biological targets and helps rationalize SAR. |
Advanced Spectroscopic Elucidation and Structural Analysis of 6 Bromo 9 Phenyl 9h Pyrido 2,3 B Indole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 6-Bromo-9-phenyl-9H-pyrido[2,3-b]indole, ¹H and ¹³C NMR would provide the primary evidence for its constitution. The ¹H NMR spectrum would show distinct signals for each unique proton, with their chemical shifts, integration values, and coupling patterns revealing the electronic environment and neighboring protons. The ¹³C NMR spectrum would similarly show a signal for each unique carbon atom, confirming the carbon skeleton.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Note: These are predicted ranges based on analogous structures, as specific experimental data is not available.) | Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | |---|---|---| | H1 | 8.3 - 8.6 | C1: 145 - 150 | | H2 | 7.2 - 7.5 | C2: 118 - 122 | | H4 | 8.0 - 8.3 | C4: 130 - 135 | | H5 | 7.8 - 8.1 | C4a: 148 - 152 | | H7 | 7.4 - 7.7 | C5: 120 - 124 | | H8 | 8.1 - 8.4 | C5a: 125 - 130 | | Phenyl H (ortho) | 7.6 - 7.8 | C6: 115 - 119 (C-Br) | | Phenyl H (meta) | 7.4 - 7.6 | C8: 128 - 132 | | Phenyl H (para) | 7.3 - 7.5 | C9a: 140 - 145 | | | | Phenyl C (ipso) | 135 - 140 | | | | Phenyl C (ortho) | 128 - 131 | | | | Phenyl C (meta) | 129 - 132 | | | | Phenyl C (para) | 127 - 130 |
To definitively assign all proton and carbon signals, a suite of 2D NMR experiments is employed. guidechem.com
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, allowing for the tracing of spin systems within the pyrido[2,3-b]indole core and the phenyl ring. For instance, correlations between H7 and H8, and among the protons on the pyridine (B92270) and phenyl rings would be expected.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, providing a straightforward method to assign the carbon signals based on their attached, and often more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for identifying connections between atoms separated by two or three bonds. It would be used to piece together the entire molecular framework by observing correlations from protons to non-protonated (quaternary) carbons, such as the signals from the phenyl protons to the carbon at the point of attachment to the indole (B1671886) nitrogen, or from H8 to the carbon-bromine (C6) and C9a carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which is critical for confirming the conformation, particularly the orientation of the N-phenyl group relative to the planar pyridoindole system. NOE correlations would be expected between the ortho-protons of the phenyl ring and protons on the heterocyclic frame, such as H1 or H8.
Performing NMR experiments in different solvents (e.g., from nonpolar CDCl₃ to polar DMSO-d₆) can reveal information about solvent-solute interactions and expose proton signals that might be exchangeable, such as the indole N-H in the unsubstituted parent compound. For this compound, such studies could highlight interactions between the solvent and the polarizable π-system.
Temperature-dependent NMR studies could be used to investigate dynamic processes, such as restricted rotation around the N-C(phenyl) bond. At low temperatures, separate signals for the ortho- and meta-protons of the phenyl ring might be observed if the rotation is slow on the NMR timescale, providing insight into the rotational energy barrier.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. chemicalbook.com This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated with high accuracy. While a crystal structure for the specific title compound is not reported, analysis of related bromo-indole derivatives provides a template for the expected findings. bldpharm.comrsc.org
The X-ray diffraction data would reveal the precise conformation of the molecule in the solid state. Key parameters to be determined include:
The planarity of the fused pyrido[2,3-b]indole ring system.
The dihedral angle between the plane of the pyrido[2,3-b]indole system and the plane of the N-phenyl substituent. This angle is critical for understanding the degree of electronic communication between the two aromatic systems.
The precise bond lengths and angles, which can be compared to theoretical values and those of similar known structures to identify any strain or unusual electronic effects caused by the bromo and phenyl substituents.
Table 2: Representative Crystallographic Data for a Related Bromo-Indole Compound (6-Bromo-1H-indole-3-carboxylic acid) (This table is for a related structure and serves as an example of the data obtained from X-ray diffraction.) bldpharm.comrsc.org
| Parameter | Value |
|---|---|
| Chemical Formula | C₉H₆BrNO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.2229 (14) |
| b (Å) | 11.874 (2) |
| c (Å) | 11.079 (2) |
| β (°) | 108.37 (3) |
Crystal packing analysis reveals how molecules arrange themselves in the crystal lattice, governed by intermolecular forces. For this compound, the following interactions would be investigated:
π-π Stacking: The planar aromatic systems of the pyridoindole core and the phenyl rings may stack on top of each other, which is a significant stabilizing interaction in the crystal lattice.
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the nitrogen atom of the pyridine ring.
C-H···π Interactions: Hydrogen atoms attached to the carbon framework can interact with the electron-rich faces of the aromatic rings of neighboring molecules.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathway Analysis
HRMS is used to determine the exact molecular weight of a compound with very high precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula. For this compound (C₁₇H₁₁BrN₂), the presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a distinctive M and M+2 isotopic cluster in the mass spectrum.
Table 3: Predicted HRMS Data for this compound
| Ion | Calculated Exact Mass (m/z) |
|---|---|
| [C₁₇H₁₁⁷⁹BrN₂ + H]⁺ | 322.0127 |
Fragmentation pathway analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule apart and analyzing the resulting fragments. Common fragmentation pathways for this molecule would likely include:
Loss of the bromine atom (Br•).
Loss of the phenyl group (C₆H₅•).
Cleavage of the heterocyclic rings to produce smaller, stable charged fragments.
This analysis helps to confirm the connectivity of the different parts of the molecule, corroborating the structure determined by NMR and X-ray crystallography.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bond Characterization
Infrared (IR) Spectroscopy:
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The positions of the absorption bands in the spectrum are indicative of specific functional groups and bond types. For this compound, key expected IR absorption bands are detailed in Table 1.
The N-H stretching vibration of the indole moiety is typically observed in the range of 3100-3500 cm⁻¹. In a related compound, 9-Ethyl-2-phenyl-9H-pyrido[2,3-b]indol-4-ol, a broad band at 3425 cm⁻¹ is noted, which can be attributed to O-H and N-H stretching vibrations. rsc.org The aromatic C-H stretching vibrations from the pyridoindole and phenyl rings are expected to appear between 3000 and 3100 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings will produce a series of bands in the 1450-1650 cm⁻¹ region. For instance, in 9-Ethyl-2-phenyl-9H-pyrido[2,3-b]indol-4-ol, bands are observed at 1635, 1572, and 1456 cm⁻¹. rsc.org The C-N stretching vibrations are anticipated in the 1200-1350 cm⁻¹ range. The C-Br stretching vibration will give rise to a band in the lower frequency region, typically between 500 and 600 cm⁻¹. Furthermore, out-of-plane (OOP) C-H bending vibrations are expected in the 700-900 cm⁻¹ range, which can provide information about the substitution pattern of the aromatic rings.
Raman Spectroscopy:
Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. mdpi.com It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to show strong signals for the aromatic ring vibrations. The symmetric "ring breathing" modes of the pyridoindole and phenyl rings would be prominent. The C-Br bond, being relatively non-polar, should also be Raman active. A key advantage of Raman spectroscopy is its low sensitivity to water, making it suitable for in-situ reaction monitoring. mdpi.com
Table 1: Predicted Infrared (IR) and Raman Active Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Notes |
|---|---|---|---|---|
| N-H Stretch (Indole) | 3100 - 3500 | Medium-Strong, Broad | Weak | Sensitive to hydrogen bonding. |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Strong | Characteristic of the pyridoindole and phenyl rings. |
| C=C and C=N Aromatic Ring Stretch | 1450 - 1650 | Strong-Medium | Strong-Medium | Multiple bands expected. |
| C-N Stretch | 1200 - 1350 | Medium-Strong | Medium | Involves the indole and pyridine rings. |
| C-H Out-of-Plane Bending | 700 - 900 | Strong | Weak | Provides information on ring substitution. |
| C-Br Stretch | 500 - 600 | Medium-Strong | Strong | Characteristic of the bromo-substituent. |
Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Assignment (if chiral derivatives are relevant)
Chiroptical spectroscopy encompasses techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), which are sensitive to the three-dimensional arrangement of atoms in chiral molecules. While this compound itself is achiral, the synthesis of chiral derivatives of the pyrido[2,3-b]indole scaffold is an active area of research. nih.gov The introduction of a stereocenter, for example, by substitution at a suitable position or by the creation of atropisomerism, would render the molecule chiral and thus amenable to analysis by chiroptical methods.
Circular Dichroism (CD) and Electronic Circular Dichroism (ECD):
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. An ECD spectrum is a plot of this difference against wavelength. For chiral derivatives of this compound, the aromatic chromophores of the pyridoindole system would give rise to characteristic CD signals in the UV-Vis region. The sign and intensity of these Cotton effects are directly related to the absolute configuration of the stereocenters. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the ECD spectra for different stereoisomers, and by comparing the calculated spectra with the experimental one, the absolute configuration of the molecule can be determined. researchgate.net
Vibrational Circular Dichroism (VCD):
VCD is the vibrational analogue of ECD, measuring the differential absorption of left- and right-circularly polarized infrared light. mdpi.com VCD provides stereochemical information based on the vibrational transitions of a molecule. Each stereoisomer of a chiral derivative of this compound would exhibit a unique VCD spectrum, which can be considered a "chiral fingerprint". As with ECD, comparison of experimental VCD spectra with those calculated using quantum chemical methods allows for the unambiguous assignment of the absolute configuration. VCD can be particularly powerful for molecules with multiple stereocenters. mdpi.com
The potential for creating chiral derivatives of the this compound scaffold opens up possibilities for their application in areas such as asymmetric catalysis and medicinal chemistry. The use of chiroptical spectroscopy would be indispensable for the stereochemical characterization of such compounds.
Table 2: Chiroptical Techniques and Their Application to Potential Chiral Derivatives of this compound
| Technique | Principle | Information Obtained | Relevance to Chiral Derivatives |
|---|---|---|---|
| Circular Dichroism (CD) / Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light. | Stereochemical information of chiral chromophores. | Determination of absolute configuration by comparing experimental and calculated spectra. |
| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength. | Confirmation of chirality and relationship to CD (via Kronig-Kramers relations). | Complementary to CD for stereochemical analysis. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Detailed stereochemical information from vibrational transitions. | Provides a "chiral fingerprint" for unambiguous assignment of absolute configuration, especially for complex molecules. |
Emerging Non Biological Applications and Future Research Directions of 6 Bromo 9 Phenyl 9h Pyrido 2,3 B Indole
Utilization in Organic Electronics and Optoelectronic Materials
The core structure of 6-Bromo-9-phenyl-9H-pyrido[2,3-b]indole, combining an electron-rich indole (B1671886) moiety with an electron-deficient pyridine (B92270) ring, establishes it as a promising candidate for a donor-acceptor (D-A) type system. The bromine substituent, being an electron-withdrawing group, and the phenyl group can further influence the electronic properties, making this compound a valuable building block for various organic electronic and optoelectronic materials.
Role as a Building Block for Light-Emitting Materials
Derivatives of 9H-pyrido[2,3-b]indole have been investigated as fluorophores. nih.govnih.gov The intrinsic fluorescence of the α-carboline core can be tuned by the introduction of different functional groups. The presence of the bromine atom and the phenyl group in this compound is expected to influence the intramolecular charge transfer (ICT) character of the molecule, which is a key factor in the design of materials for organic light-emitting diodes (OLEDs). The phenyl group at the 9-position can enhance the thermal and morphological stability of thin films, a crucial aspect for the longevity and performance of OLED devices.
Research on related donor-acceptor systems has shown that the photoluminescence quantum yield and the emission color can be finely tuned by modifying the donor and acceptor strengths and their relative positions on the aromatic core. nih.gov It is hypothesized that this compound could serve as a host material for phosphorescent emitters or as a component in thermally activated delayed fluorescence (TADF) emitters, where the control of energy levels is critical.
| Feature | Potential Role in Light-Emitting Materials |
| α-Carboline Core | Provides intrinsic fluorescence and a rigid scaffold. |
| Bromine Substituent | Modulates electronic properties and energy levels through its electron-withdrawing nature. |
| 9-Phenyl Group | Enhances thermal and morphological stability of thin films. |
| Donor-Acceptor Structure | Facilitates intramolecular charge transfer (ICT), crucial for tuning emission properties. |
Application in Organic Semiconductors and Charge Transport Materials
The planar structure of the pyrido[2,3-b]indole system is conducive to π-π stacking, which is essential for efficient charge transport in organic semiconductors. The introduction of a phenyl group at the 9-position can influence the packing of the molecules in the solid state, thereby affecting the charge carrier mobility. The bromine atom can also play a role in modifying the intermolecular interactions.
While specific studies on this compound as a semiconductor are not yet available, the broader class of carboline derivatives has been explored for their charge-transporting properties. Depending on the nature and position of the substituents, these molecules can be tailored to be either hole-transporting or electron-transporting materials, which are the fundamental components of organic field-effect transistors (OFETs) and other organic electronic devices. Further research into the synthesis and characterization of this compound is needed to determine its specific charge transport characteristics.
Design of Next-Generation Organic Photovoltaics (as a component)
In the field of organic photovoltaics (OPVs), there is a constant search for new materials with tailored energy levels to maximize the open-circuit voltage and short-circuit current of the devices. The donor-acceptor architecture inherent in this compound makes it an interesting candidate for use as a component in OPV active layers.
It could potentially function as an electron donor or as a component of a non-fullerene acceptor when appropriately functionalized. The bromine atom provides a site for further chemical modification through cross-coupling reactions, allowing for the synthesis of more complex molecular structures with optimized absorption spectra and energy levels for efficient solar energy conversion. The development of OPVs based on this scaffold would depend on the ability to synthesize derivatives with broad absorption in the solar spectrum and favorable blending with other active layer components.
Applications in Chemical Sensing and Probing Systems
The fluorescence properties of α-carboline derivatives make them attractive for the development of chemical sensors. The interaction of the pyrido[2,3-b]indole core with analytes can lead to changes in the fluorescence intensity or wavelength, providing a detectable signal.
Design of Fluorescent or Chromogenic Chemosensors
Recent studies have shown that 9H-pyrido[2,3-b]indole-based fluorophores can be designed to be sensitive to their local environment, such as pH. nih.gov For instance, a "turn-off" or "turn-on" fluorescence response can be achieved upon interaction with specific ions or molecules. The nitrogen atoms in the pyridine and indole rings of this compound can act as binding sites for metal ions or as proton acceptors, leading to changes in its photophysical properties.
The development of chemosensors based on this compound would involve studying its response to a variety of analytes. The phenyl group could be functionalized with specific recognition moieties to enhance selectivity towards a target analyte. The bromine atom could also be utilized as a handle for attaching other functional groups to create a more sophisticated sensor molecule.
| Potential Sensing Application | Mechanism |
| pH Sensing | Protonation/deprotonation of nitrogen atoms leading to changes in fluorescence. nih.gov |
| Metal Ion Detection | Coordination of metal ions to the nitrogen atoms causing fluorescence quenching or enhancement. |
| Anion Recognition | Hydrogen bonding interactions with the N-H group of the indole ring. |
Molecular Recognition through Supramolecular Interactions
The planar aromatic structure of this compound makes it a candidate for participating in supramolecular assemblies through π-π stacking and hydrogen bonding interactions. The indole N-H group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. These interactions can be exploited for the recognition of complementary molecules.
For example, the interaction of α-carboline derivatives with DNA has been studied, indicating that these molecules can bind to the DNA helix. nih.gov This suggests that this compound could be explored as a building block for the design of probes for biomolecules. The specific binding properties would be influenced by the steric and electronic effects of the bromo and phenyl substituents. Further research in this area could lead to the development of new tools for molecular recognition and diagnostics.
Role as Ligands or Catalysts in Organic Synthesis
While direct catalytic applications of this compound are not yet extensively documented, the inherent properties of the pyrido[2,3-b]indole scaffold suggest a promising future in both transition metal and organocatalysis.
The pyrido[2,3-b]indole structure contains both a pyridine and an indole nitrogen atom, making it an attractive candidate for a bidentate ligand in transition metal catalysis. The lone pair of electrons on the pyridine nitrogen can readily coordinate to a metal center. The development of ligands based on this framework is an active area of interest. For instance, palladium-catalyzed reactions are frequently employed for the synthesis of the pyrido[2,3-b]indole core itself, highlighting the interaction between this heterocyclic system and transition metals. rsc.org
The synthesis of derivatives such as 9-ethyl-2-phenyl-9H-pyrido[2,3-b]indol-4-ol is achieved through palladium-catalyzed amidation followed by intramolecular cyclization. rsc.org This demonstrates the stability and compatibility of the core structure under catalytic conditions. The 6-bromo substituent on the target compound is a particularly useful handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for its immobilization onto a larger support or direct involvement in a catalytic cycle. The N-phenyl group can influence the steric and electronic environment of the metal center, potentially tuning its reactivity and selectivity. Future research may focus on synthesizing chiral pyrido[2,3-b]indole ligands for asymmetric catalysis, where the steric bulk of the N-phenyl group could play a crucial role in enantioselective transformations.
Table 1: Conditions for Palladium-Catalyzed Synthesis of Pyrido[2,3-b]indole Precursors This table showcases typical conditions for the synthesis of N-substituted indolylamides, which are key precursors to the pyrido[2,3-b]indole ring system, illustrating the compatibility of this scaffold with transition metal catalysis.
| Entry | Pd Source | Ligand | Base | Solvent | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ | BINAP | Cs₂CO₃ | t-BuOH | 24 | 49 |
| 2 | Pd₂(dba)₃ | PPh₃ | Cs₂CO₃ | t-BuOH | 26 | 57 |
| 3 | Pd₂(dba)₃ | Pcy₃ | Cs₂CO₃ | t-BuOH | 18 | 78 |
| 4 | Pd₂(dba)₃ | BINAP | K₃PO₄ | Toluene (B28343) | 15 | 51 |
| 5 | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 24 | 55 |
| Data sourced from a study on the synthesis of pyrido[2,3-b]indoles via Pd-catalyzed amidation. rsc.org |
The field of organocatalysis, which uses small organic molecules to accelerate chemical reactions, presents another potential application for pyrido[2,3-b]indole derivatives. The indole nitrogen can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor or a Brønsted base. This dual functionality is a hallmark of efficient organocatalysts.
Chiral Brønsted acids, for example, have been successfully used in the enantioselective reduction of related 3H-indoles to form optically active indolines. organic-chemistry.org A pyrido[2,3-b]indole derivative, particularly a chiral one, could potentially catalyze reactions through hydrogen bonding interactions, activating substrates towards nucleophilic attack. The 9-phenyl group would again be critical in creating a defined chiral pocket around the active site. While specific research into the organocatalytic properties of this compound is pending, the fundamental characteristics of its scaffold make it a compelling candidate for future investigation.
Future Avenues in Synthetic Organic Chemistry and Materials Science
The unique structure of this compound offers significant opportunities for the development of new synthetic methods and its incorporation into advanced materials.
The creation of single-enantiomer drugs and materials is a major goal in modern chemistry. Asymmetric synthesis of pyrido[2,3-b]indole derivatives is therefore a critical area of research. Gold-catalyzed cycloisomerization has been shown to be a powerful method for the asymmetric construction of related pyrido[1,2-a]-indole systems with excellent enantioselectivity. rsc.org This strategy often involves the transfer of chirality from an axially chiral allene (B1206475) to a new stereocenter. rsc.org
Applying such methodologies to precursors of this compound could provide access to enantiomerically pure versions of this compound. The development of catalytic enantioselective methods, perhaps using a chiral phosphoric acid or a transition metal complex with a chiral ligand, would be a significant advancement, enabling the exploration of its chiroptical properties and its potential as a chiral ligand or catalyst itself.
The functional groups on this compound provide multiple points for chemical modification, allowing for the creation of a diverse library of compounds. The bromine atom at the C6 position is particularly valuable, serving as a versatile handle for various transition-metal-catalyzed cross-coupling reactions.
Table 2: Potential Diversification Reactions
| Reaction Type | Reagent/Catalyst | Potential Product |
| Suzuki Coupling | Arylboronic acid, Pd catalyst | 6-Aryl-9-phenyl-9H-pyrido[2,3-b]indole |
| Buchwald-Hartwig Amination | Amine, Pd catalyst | 6-Amino-9-phenyl-9H-pyrido[2,3-b]indole |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | 6-Alkynyl-9-phenyl-9H-pyrido[2,3-b]indole |
| Heck Coupling | Alkene, Pd catalyst | 6-Alkenyl-9-phenyl-9H-pyrido[2,3-b]indole |
| Cyanation | Zn(CN)₂, Pd catalyst | 9-Phenyl-9H-pyrido[2,3-b]indole-6-carbonitrile |
These reactions allow for the introduction of a wide range of functional groups, which can fine-tune the electronic and photophysical properties of the molecule for specific applications. Furthermore, multicomponent domino reactions have been developed for the rapid construction of polyfunctionalized pyrido[2,3-b]indoles from simple starting materials, offering an efficient route to novel derivatives. acs.org
The extended π-conjugated system of the pyrido[2,3-b]indole core suggests its utility in the field of materials science, particularly in organic electronics. Related nitrogen-containing heterocyclic systems, such as pyrido[2,3-b]pyrazines, have been successfully used to create a family of fluorescent materials for high-performance organic light-emitting diodes (OLEDs). rsc.org These materials exhibit emissions spanning the visible spectrum from blue to red, with some achieving high external quantum efficiencies (EQEs) of up to 20.0%. rsc.org
The this compound scaffold shares key structural features with these materials. The push-pull nature, which can be engineered by introducing electron-donating or -withdrawing groups, is crucial for tuning the emission color and efficiency. The N-phenyl group can enhance solubility and film-forming properties, while the bromo-substituent can be used to further modify the electronic structure or to anchor the molecule to a polymer backbone. Recent studies on other 9H-pyrido[2,3-b]indole derivatives have highlighted their potential as fluorescent probes, showing significant Stokes shifts and solvatochromic effects, which are desirable properties for sensors and imaging agents. researchgate.net The investigation of this compound in OLEDs, organic photovoltaics (OPVs), and chemical sensors represents a promising frontier for future research.
Q & A
Q. What are the recommended synthetic routes for preparing 6-Bromo-9-phenyl-9H-pyrido[2,3-b]indole, and how can reaction conditions be optimized?
Answer: The synthesis of pyrido[2,3-b]indole derivatives typically involves Pd-catalyzed amidation and cyclization. For example, analogous compounds like 9-butyl-4-methyl-2-phenyl-9H-pyrimido[4,5-b]indole were synthesized using Pd(OAc)₂ as a catalyst with Cs₂CO₃ as a base in t-BuOH at 110°C, yielding up to 75% . Optimization studies suggest:
- Solvent choice : Polar aprotic solvents (e.g., DMF) or alcohols (t-BuOH) improve cyclization efficiency.
- Temperature : Higher temperatures (110–120°C) enhance reaction rates but may require inert atmospheres to prevent decomposition.
- Catalyst loading : 5 mol% Pd(OAc)₂ is typical, though ligand-free systems reduce complexity.
For bromination, direct electrophilic substitution at the 6-position of the indole core can be achieved using N-bromosuccinimide (NBS) in DMF under controlled conditions (0–5°C), though regioselectivity must be verified via HPLC or LC-MS .
Q. How should researchers characterize the purity and structural integrity of this compound?
Answer: A multi-technique approach is critical:
- CHN analysis : Compare observed vs. calculated elemental composition (e.g., C, 79.85% observed vs. 79.97% calculated for a related compound) .
- NMR spectroscopy : ¹H and ¹³C NMR should confirm substituent positions. For example, aromatic protons in pyridoindoles typically appear at δ 7.35–8.87 ppm, while alkyl chains resonate at δ 0.99–4.49 ppm .
- LC-MS : Use positive-ion mode to detect [M+H]⁺ peaks (e.g., m/z = 316 for C₂₁H₂₁N₃) .
- Melting point : Sharp melting ranges (e.g., 132–134°C) indicate purity .
Q. What safety precautions are necessary when handling this compound?
Answer: While specific safety data for this compound is limited, pyridoindole derivatives generally require:
- Ventilation : Use fume hoods to avoid inhalation of fine powders .
- Protective gear : Nitrile gloves and safety goggles to prevent skin/eye contact.
- Storage : In airtight containers at –20°C, away from oxidizers .
- Decomposition : Avoid heating above 200°C to prevent toxic gas release (e.g., HBr, NOₓ) .
Advanced Research Questions
Q. How can computational modeling predict the electronic properties and reactivity of this compound?
Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can:
- Map electron density : Identify nucleophilic/electrophilic sites. The bromine atom at C6 withdraws electron density, making adjacent positions susceptible to nucleophilic attack .
- Predict UV-Vis spectra : Compare computed λ_max with experimental data to validate π→π* transitions in the indole system .
- Optimize synthetic pathways : Simulate transition states for Pd-catalyzed cyclization steps to refine reaction conditions .
Q. How should researchers resolve contradictions in spectroscopic data for pyridoindole derivatives?
Answer: Case study: Discrepancies in ¹³C NMR signals for alkyl chains (e.g., δ 41.2 ppm for n-Bu vs. δ 29.7 ppm for CH₂ groups) may arise from conformational flexibility. Solutions include:
- Variable-temperature NMR : Resolve dynamic effects by cooling samples to –40°C .
- 2D NMR (HSQC, HMBC) : Confirm connectivity between protons and carbons, especially in crowded aromatic regions .
- Cross-validation : Compare data with structurally analogous compounds (e.g., 9-butyl-2-phenyl derivatives) .
Q. What strategies improve regioselectivity during bromination of the pyridoindole core?
Answer: Regioselectivity depends on electronic and steric factors:
- Directing groups : Electron-donating substituents (e.g., –OCH₃) at C7 can direct bromination to C6 .
- Solvent effects : Use polar solvents (e.g., DMF) to stabilize transition states favoring C6 substitution .
- Catalytic systems : CuBr₂ or FeBr₃ may enhance selectivity vs. NBS alone .
Validate outcomes via X-ray crystallography or NOE NMR to confirm substitution patterns.
Q. How can researchers design experiments to study the biological activity of this compound?
Answer:
- In vitro assays : Screen for kinase inhibition or DNA intercalation using fluorescence polarization (FP) or FRET-based assays.
- SAR studies : Synthesize analogs (e.g., 6-Cl, 6-I) to correlate substituent effects with activity .
- Metabolic stability : Use hepatic microsome models (e.g., human liver S9 fraction) to assess CYP450-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
